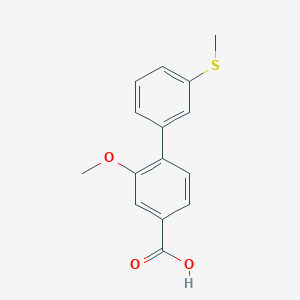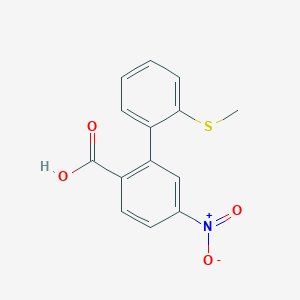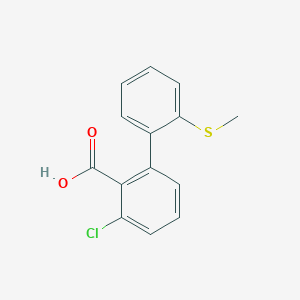
3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% (MMPB-95) is a synthetic compound and an analog of the natural product 3-methoxy-4-hydroxybenzoic acid (MHBA). It is a white crystalline solid with a melting point of 167-170°C and a molecular weight of 250.3 g/mol. MMPB-95 has been studied in a variety of scientific research applications, including as a substrate for the enzyme cytochrome P450 2C9 (CYP2C9), as a potential inhibitor of the enzyme xanthine oxidase (XO), and as a potential inducer of cell death.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been studied in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has also been studied as a potential inhibitor of the enzyme xanthine oxidase (XO), which is involved in the metabolism of purines and is implicated in the pathogenesis of gout. Additionally, 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been studied as a potential inducer of cell death, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been shown to act as a substrate for the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is involved in the metabolism of many drugs, and 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the activity of this enzyme. Additionally, 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme xanthine oxidase (XO), which is involved in the metabolism of purines and is implicated in the pathogenesis of gout. Finally, 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been shown to induce cell death in cancer cells in vitro.
Biochemical and Physiological Effects
3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme cytochrome P450 2C9 (CYP2C9). Inhibition of this enzyme can lead to an increase in the concentrations of certain drugs in the body, which can lead to adverse side effects. Additionally, 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme xanthine oxidase (XO), which can lead to an accumulation of uric acid in the body, which can lead to gout. Finally, 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been shown to induce cell death in cancer cells in vitro, suggesting that it may have potential anti-cancer effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is a synthetic compound and is not found in nature, making it easier to obtain and study in a controlled environment. Additionally, 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has been shown to have inhibitory effects on the enzymes cytochrome P450 2C9 (CYP2C9) and xanthine oxidase (XO), and to induce cell death in cancer cells in vitro, making it a useful tool for studying these processes. However, 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% has not been extensively studied in vivo, so its effects in the body are still largely unknown.
Zukünftige Richtungen
Further research is needed to better understand the effects of 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% in vivo. Additionally, research is needed to determine the exact mechanism by which 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% induces cell death in cancer cells in vitro, as well as to determine whether it is effective in treating cancer in vivo. Additionally, research is needed to determine the effects of 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% on other enzymes and processes, such as the metabolism of other drugs and the pathogenesis of other diseases. Finally, research is needed to determine the optimal dosage and administration of 3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% for various applications.
Synthesemethoden
3-Methoxy-4-(3-methylthiophenyl)benzoic acid, 95% can be synthesized from MHBA by a two-step process. First, MHBA is reacted with 3-methylthiophenol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is then quenched with aqueous hydrochloric acid and the product is isolated by recrystallization from a mixture of water and ethanol.
Eigenschaften
IUPAC Name |
3-methoxy-4-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-14-9-11(15(16)17)6-7-13(14)10-4-3-5-12(8-10)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOOJFQPGJSORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














